molecular formula C6H10O2 B156693 3-methylpent-4-enoic acid CAS No. 1879-03-4

3-methylpent-4-enoic acid

Cat. No.: B156693
CAS No.: 1879-03-4
M. Wt: 114.14 g/mol
InChI Key: QNPZXLANENFTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methylpent-4-enoic acid: is an organic compound with the molecular formula C6H10O2 This compound . This compound is characterized by the presence of a double bond between the third and fourth carbon atoms and a carboxylic acid group at the terminal carbon. It is used in various chemical syntheses and has applications in different scientific fields.

Mechanism of Action

Target of Action

It’s structurally similar to 4-pentenoic acid, which has been used to inhibit fatty acid oxidation in rat heart mitochondria . This suggests that 3-Methyl-4-pentenoic acid might interact with similar targets.

Mode of Action

It can be synthesized from crotyl acetate via claisen rearrangement , which might influence its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-methylpent-4-enoic acid can be synthesized from crotyl acetate via a Claisen rearrangement. The reaction involves heating crotyl acetate in the presence of a suitable catalyst to induce the rearrangement, resulting in the formation of 3-methyl-4-pentenoic acid .

Industrial Production Methods: In industrial settings, 3-methyl-4-pentenoic acid can be produced by the esterification of 4-pentenoic acid followed by hydrolysis. The process involves the use of propylene alcohol and orthoacetate as starting materials, which undergo ester exchange and rearrangement reactions under catalytic conditions. The resulting ester is then hydrolyzed, acidified, and purified to obtain 3-methyl-4-pentenoic acid .

Chemical Reactions Analysis

Types of Reactions: 3-methylpent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The double bond allows for electrophilic addition reactions, where substituents can be added to the carbon atoms involved in the double bond.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon.

    Substitution: Halogenation reactions using halogens like bromine or chlorine.

Major Products:

Scientific Research Applications

3-methylpent-4-enoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 2,2-Dimethyl-4-pentenoic acid
  • 3-Butenoic acid
  • 2-Hexynoic acid
  • 6-Heptenoic acid
  • 4-Pentenoic acid

Comparison: 3-methylpent-4-enoic acid is unique due to its specific methyl branching and the position of the double bond. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to similar compounds like 4-pentenoic acid, the presence of the methyl group in 3-methyl-4-pentenoic acid provides additional steric hindrance and electronic effects, making it distinct in its chemical behavior .

Properties

IUPAC Name

3-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h3,5H,1,4H2,2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPZXLANENFTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392643, DTXSID30862698
Record name 3-methyl-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879-03-4
Record name 3-methyl-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-4-pentenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methylpent-4-enoic acid
Reactant of Route 2
3-methylpent-4-enoic acid
Reactant of Route 3
3-methylpent-4-enoic acid
Reactant of Route 4
3-methylpent-4-enoic acid
Reactant of Route 5
3-methylpent-4-enoic acid
Reactant of Route 6
Reactant of Route 6
3-methylpent-4-enoic acid
Customer
Q & A

Q1: What makes 3-Methyl-4-pentenoic acid interesting for protein research?

A1: 3-Methyl-4-pentenoic acid, specifically its (2S,3S) stereoisomer, has shown promise as an unsaturated analog of L-isoleucine in protein research. [, , ] This means it can be incorporated into proteins in living organisms, potentially introducing new functionalities.

Q2: How effective is the incorporation of 3-Methyl-4-pentenoic acid into proteins?

A2: Studies using E. coli showed that the (2S,3S)-isomer of 3-methyl-4-pentenoic acid can replace up to 72% of isoleucine in the test protein mouse dihydrofolate reductase (mDHFR). [] The incorporation is stereoselective, with the (2S,3R) isomer showing no significant incorporation. [, ] This highlights the importance of stereochemistry in biological systems.

Q3: What are the potential applications of incorporating 3-Methyl-4-pentenoic acid into proteins?

A3: The incorporation of this unsaturated isoleucine analog can be used to modify protein properties. For example, incorporating the alkene analog into artificial extracellular matrix proteins led to changes in solubility and increased resistance to the enzyme elastase. [] This approach could be used to design proteins with tailored properties for various applications.

Q4: Are there any catalytic applications of 3-methyl-4-pentenoic acid derivatives?

A4: While 3-methyl-4-pentenoic acid itself is not typically used as a catalyst, its derivatives can be involved in catalytic reactions. For instance, the Ruthenium-catalyzed reaction of ethyl diazoacetate with crotyl sulfide (a derivative of 3-methyl-4-pentene) produces a mixture of anti- and syn-2-(ethylthio)-3-methyl-4-pentenoic acid ethyl ester. [] This reaction highlights the use of 3-methyl-4-pentene derivatives in organometallic chemistry and organic synthesis.

Q5: Is there research on the synthesis of specific stereoisomers of 3-methyl-4-pentenoic acid derivatives?

A5: Yes, research has focused on synthesizing specific stereoisomers of compounds related to 3-methyl-4-pentenoic acid. For example, diastereoselective synthesis of erythro- and threo-2-hydroxy-3-methyl-4-pentenoic acids has been achieved using the ester enolate Claisen rearrangement of 2-butenyl 2-hydroxyacetate. [] This level of control over stereochemistry is essential for applications where specific isomers are desired.

Q6: Has 3-methyl-4-pentenoic acid been used in the total synthesis of natural products?

A6: Yes, (R)-3-Hydroxy-3-methyl-4-pentenoic acid ester, a derivative of 3-methyl-4-pentenoic acid, has been used in the formal total synthesis of Taurospongin A. [] This highlights the potential of 3-methyl-4-pentenoic acid derivatives as building blocks in complex molecule synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.